molecular formula C15H20N2O2S B14306553 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide CAS No. 113296-62-1

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide

Cat. No.: B14306553
CAS No.: 113296-62-1
M. Wt: 292.4 g/mol
InChI Key: XXAGYORUNJRQDG-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then cyclized to yield the final product. Common reagents used in this synthesis include acetic anhydride, isopropylamine, and suitable solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes, polymers, and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole: A core structure in many biologically active compounds.

    N,N-Diisopropylacetamide: A related amide compound with different substituents.

Uniqueness

2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N,N-di(propan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzothiazole core with the N,N-di(propan-2-yl)acetamide moiety may enhance its stability, solubility, and biological activity compared to similar compounds.

Properties

CAS No.

113296-62-1

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2-(2-oxo-1,3-benzothiazol-3-yl)-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C15H20N2O2S/c1-10(2)17(11(3)4)14(18)9-16-12-7-5-6-8-13(12)20-15(16)19/h5-8,10-11H,9H2,1-4H3

InChI Key

XXAGYORUNJRQDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=CC=CC=C2SC1=O

Origin of Product

United States

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